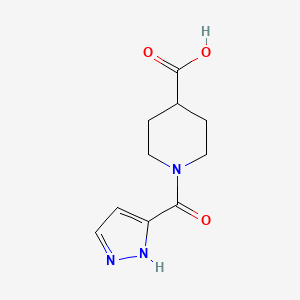
1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid is a heterocyclic compound that features both a pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring . This is followed by a coupling reaction with piperidine derivatives under suitable conditions, such as the use of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields . These methods are designed to be more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced forms of the pyrazole ring .
Scientific Research Applications
1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites on proteins . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- 1-(1H-Pyrazole-4-carbonyl)piperidine-4-carboxylicacid
- 1-(1H-Pyrazole-5-carbonyl)piperidine-4-carboxylicacid
- 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylicacid
Uniqueness: 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid is unique due to the specific positioning of the pyrazole and piperidine rings, which can influence its reactivity and binding properties . This structural uniqueness can lead to distinct biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-(1H-pyrazole-5-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c14-9(8-1-4-11-12-8)13-5-2-7(3-6-13)10(15)16/h1,4,7H,2-3,5-6H2,(H,11,12)(H,15,16) |
InChI Key |
GSNAUFIHLZXXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



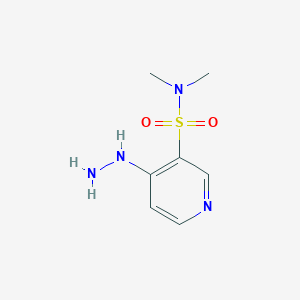
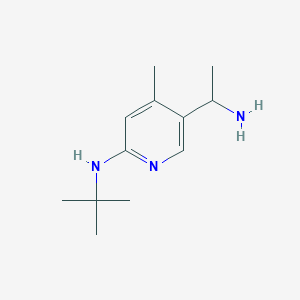



![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
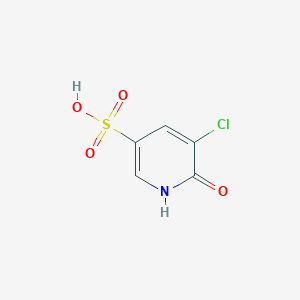
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide](/img/structure/B13002641.png)
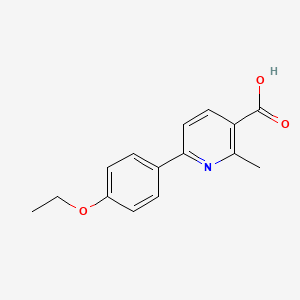

![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)

